

# Fumazone (DBCP) and Male Infertility: A Technical Review of Early Studies

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis for researchers, scientists, and drug development professionals on the gonadotoxic effects of 1,2-dibromo-3-chloropropane (DBCP), commercially known as **Fumazone**.

This technical guide synthesizes the foundational research conducted on the pesticide **Fumazone** (DBCP) and its profound impact on male reproductive health. The discovery of DBCP-induced male infertility in manufacturing workers in 1977 marked a significant moment in occupational health and toxicology.[1][2] This document provides a detailed overview of the early human and animal studies, presenting key quantitative data, experimental methodologies, and the elucidated mechanisms of DBCP's testicular toxicity.

### **Executive Summary**

Early investigations in both human populations and animal models consistently demonstrated that exposure to DBCP leads to severe testicular toxicity, manifesting as oligospermia (low sperm count) and azoospermia (absence of sperm).[1][3] The primary cellular targets within the testes were identified as the germinal epithelium, with Sertoli cells also being affected, while Leydig cells appeared to be more resilient.[3][4] Hormonal imbalances, particularly elevated levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) with generally normal testosterone levels, were characteristic findings in exposed individuals, indicating a primary testicular failure.[1][3] Animal studies corroborated these findings and provided a dosedependent characterization of DBCP's effects, establishing it as a potent male reproductive toxicant.



## **Quantitative Data from Human and Animal Studies**

The following tables summarize the quantitative findings from key early studies on the effects of DBCP on male reproductive parameters.

Table 1: Human Studies on DBCP Exposure and Semen Parameters



| Study<br>Populatio<br>n      | Exposure<br>Group    | N                 | Sperm<br>Count<br>(million/m<br>L) | Azoosper<br>mia (%)     | Oligosper<br>mia (%) | Referenc<br>e |
|------------------------------|----------------------|-------------------|------------------------------------|-------------------------|----------------------|---------------|
| Chemical<br>Plant<br>Workers | Exposed              | 107               | -                                  | 13.1                    | 32.6                 | [1]           |
| Unexposed                    | 35                   | -                 | 2.9                                | 5.7                     | [1]                  |               |
| Chemical<br>Plant<br>Workers | Exposed (≥36 months) | -                 | <1                                 | -                       | -                    | [1]           |
| Pesticide<br>Applicators     | Formulator<br>s      | -                 | 12.1<br>(median)                   | -                       | -                    | [1]           |
| Applicators                  | -                    | 2.7<br>(median)   | -                                  | -                       | [1]                  |               |
| Farmers                      | -                    | 17.8<br>(median)  | -                                  | -                       | [1]                  | _             |
| Researche<br>rs              | -                    | 101.5<br>(median) | -                                  | -                       | [1]                  | -             |
| Salesmen                     | -                    | 73.0<br>(median)  | -                                  | -                       | [1]                  | -             |
| Agricultural<br>Workers      | Exposed              | -                 | Low in<br>54%                      | 23%<br>oligospermi<br>c | -                    | [1]           |
| Reference<br>Group           | -                    | Low in<br>14%     | -                                  | -                       | [1]                  |               |

Table 2: Hormonal Profile in DBCP-Exposed Human Subjects



| Study<br>Population          | Finding                  | FSH Levels | LH Levels    | Testosteron<br>e Levels | Reference |
|------------------------------|--------------------------|------------|--------------|-------------------------|-----------|
| Chemical<br>Plant<br>Workers | Azoospermic              | Elevated   | Elevated     | Normal                  | [1][3]    |
| Oligospermic                 | Normal                   | -          | Normal       | [3]                     |           |
| Pesticide<br>Applicators     | Current Year<br>Exposure | Elevated   | Not Elevated | -                       | [5]       |

Table 3: Animal Studies on DBCP Exposure and Male Reproductive Endpoints (Rats)



| Study                             | Dosing Regimen                      | Duration                                                               | Key Findings                                                                                                             |
|-----------------------------------|-------------------------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Torkelson et al. (1961)           | 5 ppm (inhalation)                  | 10 weeks (7h/day,<br>5d/week)                                          | 18.6% decrease in mean testes weight (not statistically significant).[2]                                                 |
| 10 ppm (inhalation)               | 10 weeks (7h/day,<br>5d/week)       | 49% statistically significant decrease in mean testes weight.[2]       |                                                                                                                          |
| Amann & Berndtson<br>(1986)       | 15.0 mg/kg/day (oral)               | 77 days                                                                | Reduced testicular weight, daily sperm production, and epididymal sperm reserves.[6]                                     |
| Kluwe et al. (1983)               | 100 mg/kg (single s.c. injection)   | 2-7 days post-<br>exposure                                             | Reduced fertility without affecting mating frequency.[7]                                                                 |
| 10, 20, or 40<br>mg/kg/day (s.c.) | 7 days                              | Dose-dependent reduction in glucose metabolism in epididymal sperm.[7] |                                                                                                                          |
| Shemi et al. (1989)               | 20 mg/kg (s.c., once a<br>week)     | 3 weeks                                                                | Reduced testes weights, infertility despite normal mating behavior, increased serum FSH and LH, normal testosterone. [4] |
| Sa et al. (2001)                  | 50 mg/kg (single s.c.<br>injection) | -                                                                      | Degeneration and decreased number of Leydig cells; decreased expression of LH receptor mRNA.                             |



Severe damage to seminiferous tubules

75 mg/kg (single s.c. and Leydig cells; injection) appearance of multinucleated giant cells.[9]

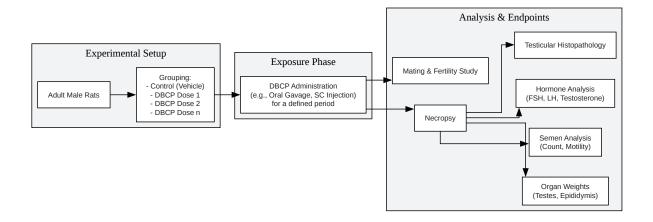
## **Experimental Protocols Human Studies**

The early investigations into DBCP's effects on human male fertility were primarily crosssectional studies of occupationally exposed cohorts.

- Subject Recruitment: Workers at chemical plants manufacturing DBCP and agricultural workers who applied the pesticide were recruited for these studies.[1] Control groups consisted of unexposed workers from the same plants or general populations.[1]
- Data Collection: Data were collected through questionnaires on occupational history, reproductive history, and potential confounding factors.[10] Semen and blood samples were also obtained.
- Semen Analysis: Semen samples were analyzed for volume, sperm concentration (count), motility, and morphology. Azoospermia was defined as the complete absence of sperm in the ejaculate, and oligospermia was defined as a sperm count below a certain threshold (e.g., 20 million/mL).
- Hormone Analysis: Blood serum was analyzed for levels of Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), and testosterone using radioimmunoassay techniques.
- Testicular Biopsy: In some cases, testicular biopsies were performed on affected workers to examine the histology of the testes.[1][3] This allowed for the direct observation of the effects of DBCP on the seminiferous tubules, Sertoli cells, Leydig cells, and germ cells.

#### **Animal Studies**




Animal studies, predominantly in rats, were crucial for establishing a causal link and understanding the dose-response relationship of DBCP toxicity.

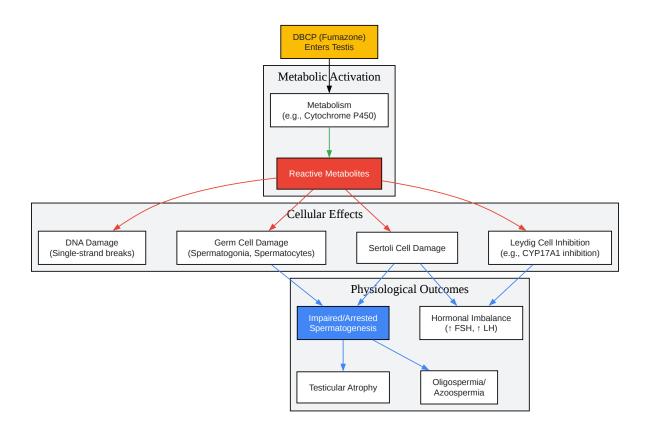
- Animal Models: Adult male rats of various strains (e.g., Wistar, Fischer 344) were commonly
  used.
- DBCP Administration: Exposure was administered through various routes to mimic potential human exposure pathways, including inhalation, oral gavage (in corn oil), and subcutaneous (s.c.) injection.[4][6][8]
- Dose-Response Studies: Multiple dose groups were typically included to assess the dosedependent effects of DBCP.[6][8] A control group receiving the vehicle (e.g., corn oil) was always included.
- Endpoint Evaluation:
  - Reproductive Organ Weights: Testes, epididymides, prostate, and seminal vesicles were weighed at necropsy.[11]
  - Sperm Parameters: Epididymal sperm reserves were counted, and sperm motility and morphology were assessed.[6]
  - Histopathology: Testes were fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of the seminiferous tubules and interstitial cells.[4]
  - Hormone Analysis: Serum levels of FSH, LH, and testosterone were measured.[4][11]
  - Fertility Assessment: Mating studies were conducted where treated males were caged with untreated females, and endpoints such as pregnancy rate and litter size were evaluated.[6]

# Visualizing the Impact of DBCP Experimental Workflow for Investigating DBCP Toxicity

The following diagram illustrates a typical experimental workflow used in early animal studies to assess the reproductive toxicity of DBCP.






Click to download full resolution via product page

Typical experimental workflow for DBCP toxicity studies in rats.

# Postulated Mechanism of DBCP-Induced Testicular Damage

DBCP, a lipophilic molecule, can cross the blood-testis barrier.[1] Its toxicity is believed to be mediated by its metabolic activation, primarily in the liver and testes, leading to the formation of reactive metabolites. These metabolites can then exert cytotoxic effects. The following diagram outlines the proposed signaling pathway and mechanism of action.





Click to download full resolution via product page

Proposed mechanism of DBCP-induced male reproductive toxicity.

### Conclusion

The early studies on **Fumazone** (DBCP) unequivocally identified it as a potent human and animal male reproductive toxicant. The research conducted in the late 1970s and 1980s laid the groundwork for understanding chemically induced male infertility and highlighted the importance of robust toxicological screening for industrial and agricultural chemicals. The data consistently showed a dose-dependent and duration-dependent adverse effect on



spermatogenesis, leading to decreased sperm counts and, in severe cases, sterility. The characteristic hormonal profile of elevated gonadotropins in the presence of normal testosterone pointed towards a primary failure of the germinal epithelium in the testes. These seminal studies not only led to the eventual ban of DBCP for most uses in the United States but also spurred further research into the mechanisms of reproductive toxicology and the development of improved methods for assessing the impact of environmental and occupational exposures on male fertility.[1][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gonadotoxic Effects of DBCP: A Historical Review and Current Concepts [openurologyandnephrologyjournal.com]
- 2. eea.europa.eu [eea.europa.eu]
- 3. Effect of dibromochloropropane on human testicular function PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long term effects of dibromochloropropane (DBCP) on male rats' reproductive system PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sperm count depression in pesticide applicators exposed to dibromochloropropane -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of procedures for screening agents for effects on male reproduction: effects of dibromochloropropane (DBCP) on the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2-dibromo-3-chloropropane (DBCP)-induced infertility in male rats mediated by a post-testicular effect PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dibromochloropropane (DBCP) on the hormone receptors of the male rat reproductive system PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Superiority of reproductive histories to sperm counts in detecting infertility at a dibromochloropropane manufacturing plant [pubmed.ncbi.nlm.nih.gov]



- 11. Effects of 1,2-dibromo-3-chloropropane on male reproductive function in the rat -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutagenicity, carcinogenicity and reproductive effects of dibromochloropropane (DBCP) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fumazone (DBCP) and Male Infertility: A Technical Review of Early Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165209#early-studies-on-fumazone-and-male-infertility]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com